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An In-Depth Technical Guide to the Electronic Configuration of Nickel in Lanthanum Nickel
Oxide (LaNiO₃)

Abstract
Lanthanum nickel oxide (LaNiO₃) stands as a fascinating member of the perovskite oxide

family, primarily due to its nature as a correlated paramagnetic metal down to the lowest

measured temperatures.[1] Understanding the electronic configuration of the nickel ion is

fundamental to explaining its unique physical and chemical properties, which are of significant

interest for applications in catalysis, electronics, and energy systems. This technical guide

provides a comprehensive analysis of the electronic structure of Ni in LaNiO₃, integrating

theoretical models with experimental evidence. We delve into the nominal oxidation state,

crystal field effects, the critical role of covalent hybridization, and the experimental techniques

used for its characterization. Quantitative data are summarized for clarity, and key concepts are

visualized to provide an in-depth resource for researchers and scientists.

Introduction to Lanthanum Nickel Oxide
LaNiO₃ crystallizes in a perovskite-type structure, which is ideally cubic but typically exhibits a

rhombohedral distortion (space group R-3c) at ambient temperatures.[2] In this structure, the

nickel (Ni) ion is located at the center of an octahedron formed by six oxygen (O) atoms (NiO₆

octahedra), which are corner-shared to form a three-dimensional network.[2] Unlike many other

rare-earth nickelates (RNiO₃), which undergo a metal-insulator transition, LaNiO₃ remains

metallic, a behavior intrinsically linked to the electronic state of nickel.[1] This metallic character
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arises from the strong hybridization between Ni 3d and O 2p orbitals, which results in a non-

vanishing density of states at the Fermi level.[3]

Nominal Oxidation State and Electronic
Configuration
In the ionic approximation of the LaNiO₃ lattice, Lanthanum (La) is stable as La³⁺ and Oxygen

(O) as O²⁻. To maintain charge neutrality in the formula unit, the nickel ion must adopt a formal

oxidation state of +3.

Neutral Ni atom: The electronic configuration is [Ar] 3d⁸ 4s².

Ni³⁺ ion: To form the ion, three electrons are removed. The two 4s electrons are removed

first, followed by one 3d electron. This results in the configuration [Ar] 3d⁷.[4]

While this ionic model provides a starting point, it is an oversimplification. The significant

covalent character of the Ni-O bond plays a crucial role in the material's properties.[5]

Crystal Field Theory and Spin State of Ni³⁺
The six O²⁻ ligands surrounding the Ni³⁺ ion create an octahedral crystal field. This field lifts the

degeneracy of the five 3d orbitals, splitting them into a lower-energy triplet (t₂g: dxy, dyz, dxz)

and a higher-energy doublet (eᵍ: dz², dx²-y²).

For a 3d⁷ ion like Ni³⁺, two possible spin states can arise based on the filling of these orbitals:

High-Spin (HS) Configuration: t₂g⁵ eᵍ² (Spin, S = 3/2). This occurs when the crystal field

splitting (Δo) is weaker than the spin-pairing energy.

Low-Spin (LS) Configuration: t₂g⁶ eᵍ¹ (Spin, S = 1/2). This is favored when the crystal field

splitting is strong, making it energetically favorable to pair electrons in the t₂g orbitals.

Experimental evidence and theoretical calculations overwhelmingly support that Ni³⁺ in LaNiO₃

is in a low-spin t₂g⁶ eᵍ¹ configuration.[6] The single electron in the partially filled eᵍ band, which

is hybridized with oxygen 2p states, is responsible for the metallic conductivity of LaNiO₃.
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d-orbital splitting for Ni³⁺ (3d⁷) in an octahedral field, showing the low-spin configuration.

Covalent Hybridization and Charge Transfer
Character
The properties of LaNiO₃ cannot be fully explained by a purely ionic model. First-principles

calculations and spectroscopic data confirm a strong hybridization between the Ni 3d and O 2p

orbitals.[3] This covalent interaction means the ground state is more accurately described as a

quantum mechanical mixture of different electronic configurations.

In the Zaanen-Sawatzky-Allen (ZSA) framework, LaNiO₃ is classified as a charge-transfer

metal. This implies that the energy required to move an electron from an oxygen ligand to the

nickel ion (the charge-transfer energy, Δ) is less than the energy required to move a d-electron

from one nickel ion to another (the Hubbard U). The ground state is therefore a mixture of the

nominal |d⁷⟩ configuration and the charge-transfer configuration |d⁸L⟩, where L denotes a

"ligand hole" on one of the oxygen atoms. This strong hybridization is responsible for the

metallic nature and the delocalization of the charge carriers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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